6-methoxy-N-(4-methoxyphenyl)quinazolin-4-amine;hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of LY 456236 hydrochloride involves several steps, starting from the appropriate quinazoline derivatives. The key steps include:
Formation of the Quinazoline Core: This is typically achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Methoxylation: Introduction of methoxy groups at specific positions on the quinazoline ring.
Industrial Production Methods: While specific industrial production methods are proprietary, they generally follow the same synthetic route with optimizations for scale, yield, and purity. These optimizations may include the use of advanced catalysts, high-throughput reactors, and stringent purification techniques to ensure the compound’s high purity and activity .
Chemical Reactions Analysis
Types of Reactions: LY 456236 hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as methoxy and amine groups.
Common Reagents and Conditions:
Substitution Reactions: These reactions typically involve nucleophiles such as amines or alcohols under basic conditions.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions, altering its functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted quinazoline derivatives .
Scientific Research Applications
LY 456236 hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a tool compound to study the structure-activity relationships of mGluR1 antagonists.
Biology: The compound is employed in cellular assays to investigate the role of mGluR1 in cellular signaling pathways.
Medicine: LY 456236 hydrochloride is used in preclinical studies to explore its potential therapeutic effects in conditions such as chronic pain, epilepsy, and neurodegenerative diseases.
Industry: It serves as a reference standard in the development and quality control of new mGluR1 antagonists .
Mechanism of Action
LY 456236 hydrochloride exerts its effects by selectively binding to and inhibiting mGluR1 receptors. This inhibition prevents the receptor from activating its downstream signaling pathways, which are involved in various physiological processes such as synaptic transmission and plasticity. The compound’s selective antagonism of mGluR1 receptors makes it a valuable tool for studying the role of these receptors in the central nervous system .
Comparison with Similar Compounds
LY 367385: Another selective mGluR1 antagonist with a different chemical structure.
JNJ 16259685: A non-competitive mGluR1 antagonist with distinct pharmacological properties.
Comparison: LY 456236 hydrochloride is unique due to its high selectivity and potency for mGluR1 receptors. Compared to LY 367385 and JNJ 16259685, LY 456236 hydrochloride has a different chemical structure, which may confer distinct pharmacokinetic and pharmacodynamic properties. This uniqueness makes it a valuable compound for specific research applications where high selectivity for mGluR1 is required .
Properties
IUPAC Name |
6-methoxy-N-(4-methoxyphenyl)quinazolin-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2.ClH/c1-20-12-5-3-11(4-6-12)19-16-14-9-13(21-2)7-8-15(14)17-10-18-16;/h3-10H,1-2H3,(H,17,18,19);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKFOWUSTVWZQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC=NC3=C2C=C(C=C3)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432962 | |
Record name | LY 456236 HYDROCHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40432962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338736-46-2, 338738-57-1 | |
Record name | LY-456236 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0338736462 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LY 456236 HYDROCHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40432962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 338736-46-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LY-456236 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU75F68HWQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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